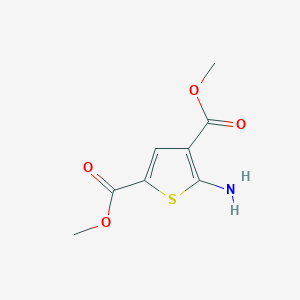
Dimethyl 5-aminothiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-aminothiophene-2,4-dicarboxylate is a heterocyclic compound with the molecular formula C₈H₉NO₄S. It features a thiophene ring substituted with amino and ester groups, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 5-aminothiophene-2,4-dicarboxylate can be synthesized through various methods. One common approach involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Another method involves the hydrolysis of 2,5-dihydrothiophenes using Amberlyst 15H in a mixture of acetone and water .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Gewald reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-aminothiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives.
Scientific Research Applications
Dimethyl 5-aminothiophene-2,4-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 5-aminothiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the ester groups can undergo hydrolysis to release active metabolites. These interactions contribute to the compound’s biological activity and therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 4-aminothiophene-2,3-dicarboxylate: Similar structure but different substitution pattern.
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate: Contains diethyl ester groups instead of dimethyl.
Suprofen: A 2-substituted thiophene framework used as a nonsteroidal anti-inflammatory drug.
Uniqueness
Dimethyl 5-aminothiophene-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H9NO4S |
|---|---|
Molecular Weight |
215.23 g/mol |
IUPAC Name |
dimethyl 5-aminothiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C8H9NO4S/c1-12-7(10)4-3-5(8(11)13-2)14-6(4)9/h3H,9H2,1-2H3 |
InChI Key |
JGSUBIBLWZPYLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















